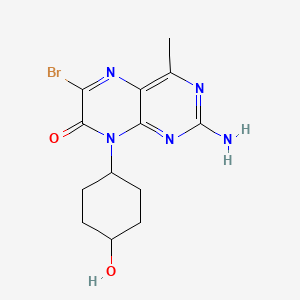
2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom into a precursor molecule.
Cyclization: Formation of the pteridine ring system through cyclization reactions.
Hydroxylation: Introduction of the hydroxy group on the cyclohexyl ring.
Amination: Introduction of the amino group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-pteridin-7-one: Lacks the bromine and hydroxycyclohexyl groups.
6-Bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one: Lacks the amino group.
2-Amino-6-bromo-4-methyl-pteridin-7-one: Lacks the hydroxycyclohexyl group.
Uniqueness
2-Amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methyl-pteridin-7-one is unique due to the presence of all three functional groups (amino, bromine, and hydroxycyclohexyl) on the pteridine ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16BrN5O2 |
|---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
2-amino-6-bromo-8-(4-hydroxycyclohexyl)-4-methylpteridin-7-one |
InChI |
InChI=1S/C13H16BrN5O2/c1-6-9-11(18-13(15)16-6)19(12(21)10(14)17-9)7-2-4-8(20)5-3-7/h7-8,20H,2-5H2,1H3,(H2,15,16,18) |
InChI Key |
YHUACGSBEYXKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)Br)C3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















